3-环丁基异烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

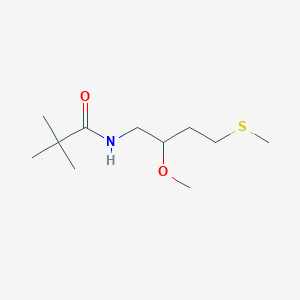

The synthesis of cyclobutane derivatives can be complex due to the strain in the four-membered ring. Paper describes the synthesis of 3-cyclobutylpropanoic acid, which is achieved through a condensation reaction between bromomethyl cyclobutane and diethyl malonate, followed by decarboxylation. The process reported an 83% yield and is noted for its conciseness and suitability for industrial production. This method could potentially be adapted for the synthesis of 3-cyclobutylisonicotinic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the presence of a four-membered ring, which imparts strain and influences reactivity. In paper , the X-ray crystal structure of cyclobut-1-ene-1,2-dicarboxylic acid is reported, providing detailed lattice parameters and highlighting the importance of non-bonded interactions in the stereochemistry of cycloaddition reactions. This information is valuable for predicting the molecular structure and reactivity of 3-cyclobutylisonicotinic acid.

Chemical Reactions Analysis

Cyclobutane derivatives participate in various chemical reactions, often involving the opening of the strained ring. Paper discusses the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones with aldehydes and ketones, leading to regioselective and diastereoselective products. Similarly, paper explores the Diels–Alder reaction of cyclobut-1-ene-1,2-dicarboxylic acid with cyclopentadiene, resulting in a high yield of the endo-stereoisomer due to intramolecular hydrogen bonding. These findings suggest that 3-cyclobutylisonicotinic acid may also undergo cycloaddition reactions with interesting stereochemical outcomes.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-cyclobutylisonicotinic acid are not directly reported in the papers, the properties of similar cyclobutane-containing compounds can provide insights. The strain in the cyclobutane ring affects the stability and reactivity of these compounds. For instance, the regioselectivity observed in the ring-opening of cyclobutanones, as mentioned in paper , can be attributed to the thermodynamic stability of the intermediates. This information can be extrapolated to predict that 3-cyclobutylisonicotinic acid may have unique physical and chemical properties due to the influence of the cyclobutyl group on the isonicotinic acid moiety.

科学研究应用

合成和结合研究

- 合成和与DNA的结合:一项对环丁基化合物衍生物的研究调查了其与DNA的结合,证明了此类化合物对生物相互作用的重要性 (Arshad等,2016).

环加成反应

- 肽合成中的环加成:探索了叠氮化物与炔烃的环加成,这是合成三唑类化合物的关键途径,强调了环丁基化合物在创建复杂肽结构中的重要性 (Tornøe等,2002).

分子结合和相互作用研究

- 抗惊厥药的结合:对加巴喷丁(一种抗惊厥药)的研究强调了与钙通道亚基的结合,强调了环丁基结构在药物开发中的相关性 (Gee等,1996).

化学反应机理

- 环丁基和环丙基甲基碳正离子:对涉及环丁基甲苯磺酸酯的反应机理的研究有助于理解环丁基化合物在各种条件下的化学行为 (Wiberg等,1993).

强效拮抗剂的开发

- VLA-4拮抗剂合成:合成了一系列新型3-氨基环丁-2-烯-1-酮,展示了环丁基化合物在开发用于治疗应用的强效拮抗剂中的潜力 (Brand等,2003).

自由基环开反应

- 自由基反应中的β-断裂:对环丁基甲基自由基的β-断裂的研究有助于更广泛地理解涉及环丁基结构的自由基反应 (Walton,1989).

生物合成和生物工程

- CO2的生物合成:一项关于在蓝藻中从CO2生物合成3-羟基丙酸的研究表明了环丁基化合物在可持续化学生产中的潜力 (Wang等,2016).

作用机制

安全和危害

未来方向

属性

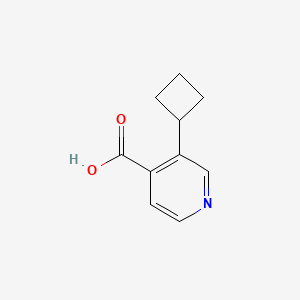

IUPAC Name |

3-cyclobutylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-4-5-11-6-9(8)7-2-1-3-7/h4-7H,1-3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHNBCXSFUQGKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=CN=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B2517241.png)

![2-Chloro-N-[8-(methoxymethyl)-4H-1,3-benzodioxin-6-yl]acetamide](/img/structure/B2517246.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2517256.png)

![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)